molecular formula C5H8ClF2N3 B1433875 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431968-01-2

1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1433875
CAS No.: 1431968-01-2
M. Wt: 183.59 g/mol
InChI Key: MUDKFLSWVJQTBE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1431968-01-2) is a pyrazole derivative with the molecular formula C₅H₈ClF₂N₃ and a molecular weight of 183.59 g/mol . Its IUPAC name reflects the substitution pattern: a difluoromethyl group at position 1 and a methyl group at position 5 of the pyrazole ring, with an amine group at position 4. The hydrochloride salt enhances solubility and stability, making it suitable for research applications.

The compound is available in high-purity grades (≥99%) and is listed in catalogs by suppliers such as American Elements and CymitQuimica, though the latter has discontinued its distribution . It is primarily used in pharmaceutical and agrochemical research due to the pyrazole scaffold’s versatility in modulating biological activity .

Properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c1-3-4(8)2-9-10(3)5(6)7;/h2,5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDKFLSWVJQTBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431968-01-2
Record name 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
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Preparation Methods

Method Based on Substitution/Hydrolysis and Condensation/Cyclization Reactions

This approach, described in CN111362874B, involves:

  • Step 1: Substitution/Hydrolysis Reaction

    • An alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent.
    • 2,2-Difluoroacetyl halide is added dropwise at low temperature to form an alpha-difluoroacetyl intermediate.
    • Alkali is added for hydrolysis, yielding a solution of the intermediate.
  • Step 2: Condensation/Cyclization Reaction

    • A catalyst such as sodium iodide or potassium iodide is added.
    • The intermediate solution undergoes low-temperature condensation with methylhydrazine aqueous solution.
    • Reduced pressure and temperature increase promote cyclization.
    • Acidification precipitates the crude pyrazole product.
    • Recrystallization from an alcohol-water solvent mixture (35-65% alcohol, methanol/ethanol/isopropanol) affords the purified product.

This method is efficient for synthesizing difluoromethyl-substituted pyrazole carboxylic acids and can be modified for amine derivatives by appropriate functional group transformations.

Method Based on Halogenation, Diazonium Salt Formation, and Grignard Reaction

Outlined in CN111303035A, this multi-step method includes:

  • Step 1: Halogenation

    • N-methyl-3-aminopyrazole is reacted with bromine or iodine in aqueous medium to selectively halogenate the 4-position, yielding 4-halogen-1-methyl-1H-pyrazole-3-amine.
  • Step 2: Diazotization and Coupling

    • The halogenated amine is diazotized using sodium nitrite under acidic conditions at low temperature.
    • The resulting diazonium salt reacts with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst, producing 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.
  • Step 3: Grignard Reaction and Carboxylation

    • The 4-halogenated difluoromethyl pyrazole undergoes halogen-magnesium exchange with a Grignard reagent.
    • Subsequent reaction with carbon dioxide introduces a carboxylic acid group at the 4-position.
    • Acidification and recrystallization yield the carboxylic acid product.

This route is notable for its high yield (88.2%) and purity (HPLC 98.5%) of the intermediate fluorinated pyrazole, which can be further converted into the amine hydrochloride by reduction or other functional group transformations.

Comparative Data Table of Key Preparation Parameters

Preparation Step Method 1: Substitution/Cyclization Method 2: Halogenation/Diazonium/Grignard
Starting Materials Alpha, beta-unsaturated ester, 2,2-difluoroacetyl halide, methylhydrazine N-methyl-3-aminopyrazole, bromine/iodine, potassium difluoromethyl trifluoroborate
Key Reagents Sodium iodide or potassium iodide catalyst, alkali for hydrolysis Sodium nitrite, cuprous oxide catalyst, Grignard reagent
Reaction Conditions Low temperature for substitution and condensation, reduced pressure for cyclization Low temperature for diazotization, moderate heating for coupling, low temperature for Grignard reaction
Product Purification Acidification, recrystallization from alcohol-water mixture Acidification, extraction, recrystallization
Yield and Purity Not explicitly stated; recrystallization improves purity Yield 88.2%, HPLC purity 98.5%
Scalability Suitable for scale-up with controlled temperature and solvent systems Suitable for scale-up with nitrogen protection and temperature control

Research Findings and Notes

  • The difluoromethyl group introduction is effectively accomplished via coupling with potassium difluoromethyl trifluoroborate, a stable reagent enabling selective fluorination.
  • The use of diazonium salt intermediates allows regioselective functionalization of the pyrazole ring.
  • Catalysts such as cuprous oxide and iodide salts facilitate key substitution and coupling steps.
  • Grignard reagent-mediated halogen-magnesium exchange followed by carboxylation is a robust method for introducing carboxyl groups, which can be further transformed into amines.
  • Recrystallization solvents and conditions critically affect product purity and yield; alcohol-water mixtures are preferred.
  • Protection of reactions under inert atmosphere (nitrogen) prevents side reactions and degradation.

Chemical Reactions Analysis

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium and copper complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride involves various chemical processes that include halogenation and reduction reactions. For instance, the preparation of related pyrazole compounds often utilizes palladium-catalyzed reactions under controlled conditions to achieve high selectivity and yield . The structural modifications of pyrazole derivatives have led to enhanced biological activities, including antifungal properties.

Antifungal Activity

Research indicates that pyrazole derivatives exhibit notable antifungal properties. A study highlighted the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which demonstrated higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid . This suggests that this compound could be explored further for its potential in developing new antifungal agents.

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological profile. For example, the introduction of difluoromethyl groups has been associated with improved potency and selectivity in various drug candidates targeting phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways . The design of novel pyrazolo[1,5-a]pyrimidine derivatives based on this compound has shown promise in treating cognitive impairments and other neurological conditions.

Agricultural Applications

In agriculture, compounds similar to this compound are being investigated for their potential as pesticides. The compound's ability to interfere with fungal growth makes it a candidate for developing new agricultural fungicides. The efficiency of such compounds can be influenced by their structural features, which can be optimized through synthetic chemistry techniques .

Case Studies and Research Findings

StudyFocusFindings
MDPI (2015)Antifungal ActivityIdentified higher activity against phytopathogenic fungi compared to standard treatments.
J-STAGE (2017)Drug DesignDeveloped new lead compounds with improved selectivity and potency for PDE inhibitors.
Patent US10233155B2Synthesis ProcessesDescribed efficient methods for synthesizing pyrazole derivatives with potential pesticidal applications.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, modulating their activity. The compound may also act as a bioisostere, mimicking the activity of other biologically active groups such as alcohols and thiols .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs differ in substituent positions, aromaticity, and functional groups. Below is a comparative analysis:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Availability
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (Target) 1431968-01-2 C₅H₈ClF₂N₃ 183.59 5-methyl, 1-difluoromethyl Discontinued (CymitQuimica) ; Available (American Elements)
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 1909320-27-9 C₁₁H₁₂ClF₂N₃ 259.68 2-methylphenyl, 5-difluoromethyl Available (Procurenet)
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (Positional isomer) 1431965-72-8 C₅H₈ClF₂N₃ 183.59 3-methyl, 1-difluoromethyl Not specified
1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride 1147198-88-6 C₁₀H₁₀Cl₂FN₃ 274.11 2-chloro-6-fluorobenzyl Available (Chemlyte Solutions)
Key Observations:

Substituent Effects :

  • The 2-methylphenyl analog (CAS 1909320-27-9) exhibits a higher molecular weight (259.68 g/mol) due to the bulky aromatic substituent, which may enhance lipophilicity and receptor binding in drug discovery .
  • Positional isomerism (3-methyl vs. 5-methyl) alters steric and electronic properties. For example, the 3-methyl isomer (CAS 1431965-72-8) may exhibit distinct reactivity in coupling reactions due to proximity of the methyl group to the amine .

Functional Group Variations: Carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) in feature a dihydro-pyrazole core with carboximidamide groups, which are absent in the target compound.

Biological Activity

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, with the CAS number 1221726-31-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

PropertyDetails
Molecular FormulaC₄H₆ClF₂N₃
Molecular Weight169.56 g/mol
Purity>95%
Storage ConditionsInert atmosphere, 2-8°C

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibition of proliferation in various cancer cell lines:

  • HepG2 (liver cancer cells) : Mean growth inhibition of approximately 54.25%.
  • HeLa (cervical cancer cells) : Mean growth inhibition of about 38.44% .

These findings suggest that modifications at the N1 position of the pyrazole ring can influence antiproliferative activity, with certain substitutions leading to enhanced efficacy against cancer cells while sparing normal cells.

Structure-Activity Relationships (SAR)

The SAR of pyrazole derivatives indicates that variations in substituents significantly impact biological activity. Key observations include:

  • Substituent Effects : The introduction of alkyl or aryl groups at specific positions can enhance or diminish anticancer and antiparasitic activities.
  • Metabolic Stability : Modifications that increase metabolic stability without compromising solubility are crucial for developing effective therapeutic agents .

Case Studies

  • Anticancer Efficacy Study :
    • A series of aminopyrazole derivatives were tested for their ability to inhibit cancer cell growth. The study highlighted that compounds with specific substitutions at the pyrazole ring showed promising anticancer activities while maintaining low toxicity to normal fibroblasts .
  • Antiparasitic Optimization :
    • Research on dihydroquinazolinone derivatives revealed that modifications leading to improved solubility and metabolic stability also enhanced efficacy against malaria parasites in animal models. This underscores the importance of structural optimization in drug development .

Toxicological Profile

According to safety data sheets, long-term exposure to this compound is not expected to produce chronic adverse health effects based on animal model classifications. However, it may cause eye irritation and should be handled with care to minimize exposure .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with difluoromethyl ketones, followed by acylation and subsequent HCl salt formation. Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride (generated via Vilsmeier–Haack formylation and oxidation) should be characterized using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and LC-MS for purity assessment. Cyclization efficiency depends on solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR should show a singlet for the difluoromethyl group (δ ~5.8–6.2 ppm, J = 60–70 Hz) and a methyl group (δ ~2.3 ppm). ¹⁹F NMR confirms the CF₂H moiety (δ ~-110 to -120 ppm).
  • X-ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters. Compare bond lengths (e.g., C–F ~1.33 Å) with similar pyrazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Yield discrepancies often arise from incomplete cyclization or side reactions (e.g., over-oxidation). Optimize by:

  • Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Purification : Employ gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the hydrochloride salt .

Q. What strategies are recommended for analyzing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in ammonium acetate buffer (pH 6.5, 37°C) and monitor degradation via UPLC-MS/MS over 24 hours .
  • Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>200°C typical for pyrazoles).
  • Light Sensitivity : Conduct accelerated photodegradation studies under UV light (λ = 254 nm) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., C4-position on the pyrazole ring).
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .
  • Docking Studies : Map electrostatic potential surfaces to assess interactions with biological targets (e.g., enzyme active sites) .

Q. What experimental design considerations are critical for evaluating antimicrobial activity?

  • Methodological Answer :

  • Positive/Negative Controls : Include ciprofloxacin and solvent-only controls.
  • MIC Determination : Use broth microdilution (CLSI guidelines) with Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Structure-Activity Relationships (SAR) : Compare with analogs lacking the difluoromethyl group to assess its role in bioactivity .

Data Analysis and Validation

Q. How should researchers address discrepancies between theoretical and experimental ¹³C NMR chemical shifts?

  • Methodological Answer :

  • Computational Validation : Perform GIAO calculations (B3LYP/6-311+G(d,p)) to predict shifts. Deviations >2 ppm may indicate tautomerism or protonation state changes.
  • Experimental Adjustments : Ensure sample purity (>95% by HPLC) and use deuterated DMSO to minimize solvent effects .

Q. What metrics should be prioritized when refining the crystal structure of this compound?

  • Methodological Answer :

  • R-factors : Aim for R1 < 0.05 and wR2 < 0.10.
  • Electron Density Maps : Validate the difluoromethyl group using residual density plots (max/min ±0.3 eÅ⁻³).
  • Hydrogen Bonding : Analyze short contacts (<3.0 Å) to chloride counterions for packing validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

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